

Technical Guide: Natural Sources and Isolation of 7-Desacetoxy-6,7-dehydrogedunin

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Compound of Interest

Compound Name: 7-Desacetoxy-6,7-dehydrogedunin

Cat. No.: B10754259

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Executive Summary

7-Desacetoxy-6,7-dehydrogedunin (7-DG) (CAS: 26927-01-5) is a rare pentanortriterpenoid limonoid distinct from its parent compound, gedunin, by the absence of the C7-acetate group and the presence of C6-C7 unsaturation. While historically categorized alongside generic Hsp90 inhibitors, recent chemical genetic screens have identified 7-DG as a high-affinity, selective inhibitor of Protein Kinase R (PKR). This activity profile—capable of blocking inflammasome-mediated pyroptosis and suppressing ATP-P2X7 melanogenesis—positions 7-DG as a high-value target for drug development in immunology and dermatology.

This guide delineates the primary botanical reservoirs of 7-DG and provides a validated workflow for its extraction and purification.

Chemical Profile & Identity

Parameter	Specification
Common Name	7-Desacetoxy-6,7-dehydrogedunin (7-DG)
IUPAC Classification	Tetranortriterpenoid (Limonoid)
CAS Number	26927-01-5
Molecular Formula	C ₂₆ H ₃₀ O ₅
Molecular Weight	422.52 g/mol
Key Structural Features	Furan ring (C17); -unsaturated ketone (Ring A); C6-C7 double bond (Ring B); Epoxide (Ring D).
Solubility	Soluble in Chloroform, DMSO, Methanol; Insoluble in Water.

Botanical Sources

The biosynthesis of 7-DG is restricted to the Meliaceae (Mahogany) family. Unlike ubiquitous triterpenes, 7-DG appears as a downstream metabolite in the gedunin pathway, often requiring specific enzymatic desacetylation and dehydrogenation steps found in select genera.

Primary Source: *Carapa guianensis* (Andiroba)[1][2][3][4]

- Part Used: Seed Oil (Andiroba Oil).[1][2][3]
- Yield Potential: High.[4] Andiroba oil is the most commercially viable source. 7-DG is often co-isolated with 7-deacetoxy-7-oxogedunin and gedunin.
- Chemotaxonomy: The *Carapa* genus accumulates "gedunin-type" limonoids as primary defense metabolites against insect herbivory.
- Geographic Distribution: Amazon Basin (Brazil, Colombia), Central America.

Secondary Source: *Azadirachta indica* (Neem)[6]

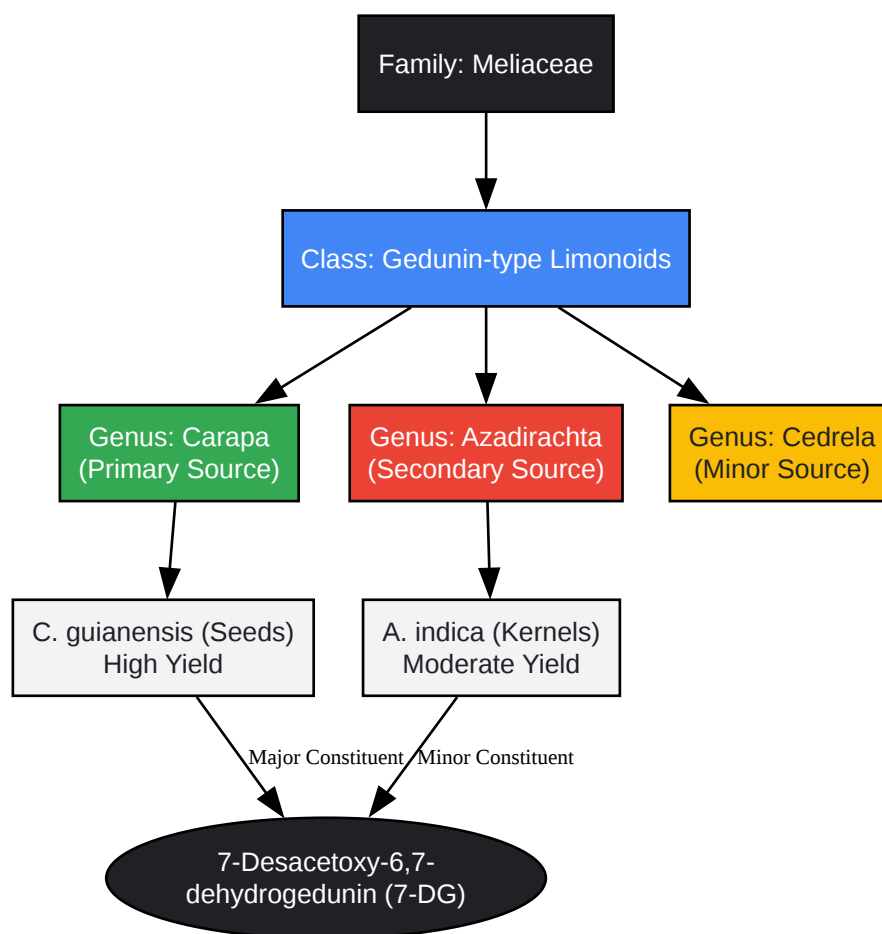
- Part Used: Seed Kernels / Oil.[1]
- Yield Potential: Moderate to Low. While Neem is rich in azadirachtin, 7-DG exists as a minor constituent in the non-polar fraction.
- Relevance: Useful for comparative chemotaxonomy but less efficient for bulk isolation compared to Carapa.

Tertiary Sources (Chemotaxonomic Context)

- *Cedrela odorata* (Spanish Cedar): Contains related gedunin derivatives; 7-DG is occasionally reported in wood/bark extracts.
- *Xylocarpus granatum* (Mangrove): Known for high gedunin content; 7-DG is a potential minor metabolite in the fruit.

Visualization: Botanical Hierarchy

The following diagram illustrates the phylogenetic distribution of 7-DG within the Meliaceae family.



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Figure 1: Phylogenetic distribution of 7-DG producers within the Meliaceae family.

Technical Workflow: Extraction & Isolation

To isolate 7-DG with >95% purity for biological assays, a bioactivity-guided fractionation approach is recommended. The following protocol is synthesized from methods used for Carapa limonoids.

Phase 1: Pre-Extraction

- Material: Dry Carapa guianensis seeds.
- Comminution: Grind seeds to a coarse powder (20 mesh).
- Defatting (Critical): Limonoids are lipophilic, but bulk triglycerides must be removed.

- Solvent: n-Hexane.[5]
- Method: Maceration or Soxhlet extraction for 24h.
- Result: The hexane fraction contains the oil (triglycerides) AND the non-polar limonoids (including 7-DG). Note: Unlike polar glycosides, 7-DG often co-elutes with the oil fraction.

Phase 2: Fractionation

- Liquid-Liquid Partition:
 - Dissolve the hexane extract (oil) in Methanol (MeOH) or Acetonitrile.
 - Partition against Hexane.
 - Rationale: Triglycerides prefer Hexane; Limonoids (7-DG, Gedunin) prefer the polar organic phase (MeOH).
- Concentration: Evaporate the MeOH phase to obtain the Limonoid-Rich Fraction (LRF).

Phase 3: Chromatographic Isolation

- Silica Gel Column Chromatography (Open Column):
 - Stationary Phase: Silica gel 60 (0.063–0.200 mm).
 - Mobile Phase Gradient: Hexane : Ethyl Acetate (Start 9:1 6:4).
 - Elution Order: 7-DG is less polar than Gedunin (due to lack of acetate/hydroxyls). Expect elution in early-to-mid fractions (e.g., Hex:EtOAc 8:2).
- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 μ m, 250 x 10 mm).
 - Mobile Phase: Isocratic Acetonitrile : Water (60:40 or 70:30).

- Flow Rate: 2.0 mL/min.
- Detection: UV at 210 nm (general triterpene) and 254 nm (enone system).

Visualization: Isolation Protocol



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Figure 2: Step-by-step isolation workflow from *Carapa guianensis* seeds.

Pharmacological Mechanisms

7-DG is not merely a structural analog of gedunin; it possesses distinct target selectivity.

A. Selective PKR Inhibition (Immunology)

Unlike broad-spectrum kinase inhibitors, 7-DG selectively targets Protein Kinase R (PKR).[6]

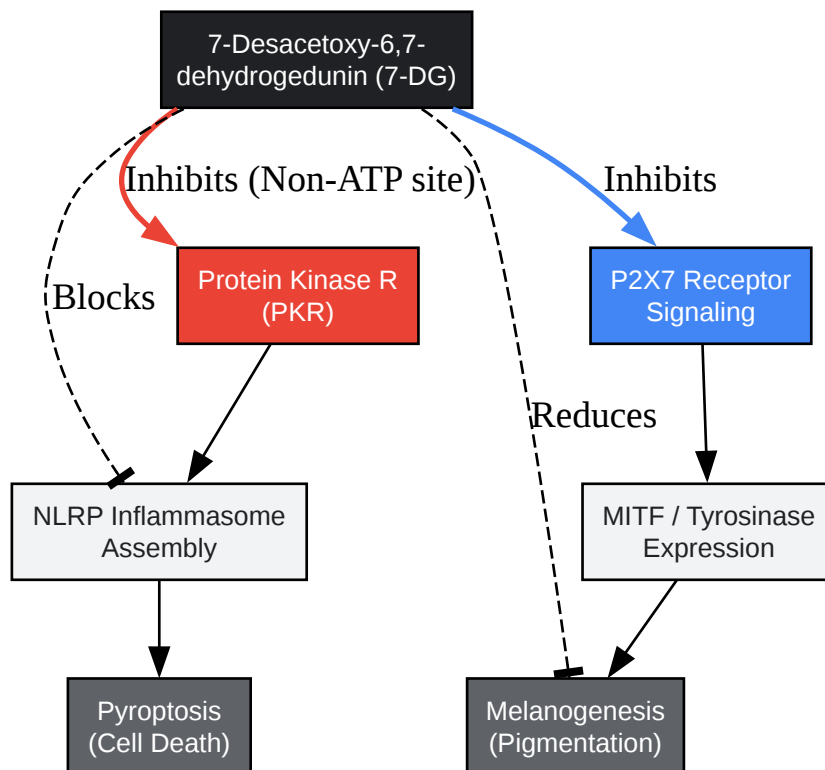
- Mechanism: It binds to the C-terminal domain of PKR (outside the ATP pocket), preventing PKR dimerization or activation.
- Outcome: This blockade inhibits the assembly of the NLRP1/NLRP3 inflammasome.
- Application: Protection against anthrax lethal toxin (LT)-induced pyroptosis (cell death) in macrophages.[6][7]

B. ATP-P2X7 Axis Inhibition (Dermatology)[6][9][10]

- Target: P2X7 Purinergic Receptor signaling.[7][8]
- Mechanism: 7-DG inhibits the ATP-induced P2X7 pathway, which downstream suppresses CREB phosphorylation and MITF expression.
- Outcome: Reduction in tyrosinase activity and melanin synthesis.[7][8]

- Application: Treatment of hyperpigmentation disorders (Melasma).[7]

Visualization: Mechanism of Action



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Figure 3: Dual mechanism of action: PKR inhibition (Anti-inflammatory) and P2X7 inhibition (Anti-melanogenic).

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